N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide
Description
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic small molecule characterized by a central imidazo[1,2-b]pyridazine core fused with substituted phenyl rings. Key structural features include:
- A 2-fluoro-5-substituted phenyl group attached to the heterocycle, contributing electronic and steric effects.
- A 2,3-dimethoxybenzamide moiety linked via an amide bond, influencing solubility and binding affinity.
This compound’s design leverages fluorine and methoxy substituents to modulate metabolic stability, lipophilicity, and target engagement.
Properties
IUPAC Name |
N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRANENRFKMJGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide is a synthetic compound that exhibits significant biological activity. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups:
- Fluoro group : Enhances electrophilicity.
- Methoxy groups : Potentially involved in various organic reactions.
- Imidazo[1,2-b]pyridazin moiety : Contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, leading to altered cellular functions.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing signaling pathways.
- Gene Expression Regulation : The compound may affect the expression of genes linked to disease processes, offering therapeutic benefits.
Biological Activity Data
Research has demonstrated various biological activities associated with this compound:
Case Study 1: Cancer Cell Lines
In a study evaluating the antiproliferative effects of this compound on different cancer cell lines, the compound showed promising results with IC50 values ranging from 5 to 20 nM across various assays. The mechanism was linked to the inhibition of key signaling pathways crucial for cell survival and proliferation.
Case Study 2: ENPP1 Inhibition
A recent study highlighted the compound's ability to inhibit ENPP1 effectively. This inhibition was associated with enhanced immune responses in cancer models. The compound improved the efficacy of anti-PD-1 antibodies in murine models, resulting in a tumor growth inhibition rate of 77.7% when administered alongside immunotherapy agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the core structure can significantly impact biological activity:
- Substitution patterns on the imidazo[1,2-b]pyridazin moiety have been shown to enhance potency.
- The presence of methoxy groups at specific positions correlates with increased enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the imidazo[1,2-b]pyridazine core but differing in substituents (Table 1).
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine: The target compound’s 2-fluoro substituent (vs.
- Benzamide Derivatives : The 2,3-dimethoxybenzamide group in the target compound provides moderate lipophilicity and solubility compared to the more hydrophobic pivalamide in or the rigid cyclopentanecarboxamide in .
- Trifluoromethyl Group : The trifluoromethyl substituent in significantly increases molecular weight (486 vs. ~424) and hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
